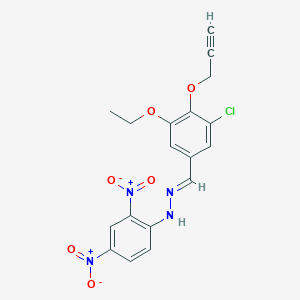![molecular formula C30H27N3O3S B298235 (2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298235.png)
(2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as CYT387, is a chemical compound that has shown potential in scientific research applications.
Mecanismo De Acción
(2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one acts as a JAK inhibitor, which means that it blocks the activity of JAK enzymes. JAKs are involved in the signaling pathways that regulate the production of blood cells, and their overactivity has been linked to the development of MPNs. By inhibiting JAK activity, (2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can help regulate the production of blood cells and potentially slow or stop the progression of MPNs.
Biochemical and Physiological Effects:
Studies have shown that (2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can reduce the number of abnormal blood cells in patients with MPNs, leading to improved blood cell counts and overall health. (2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its specificity for JAK enzymes, which allows for targeted inhibition of JAK activity. However, one limitation is that (2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one may have off-target effects on other enzymes or signaling pathways, which could complicate data interpretation.
Direcciones Futuras
Future research on (2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one could focus on its potential use in combination with other drugs for the treatment of MPNs and other diseases. Additionally, further studies could investigate the long-term safety and efficacy of (2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, as well as its potential use in other diseases such as autoimmune disorders.
Métodos De Síntesis
The synthesis method for (2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 2-(4-methoxyphenoxy)ethylamine with 3-formyl-1H-indole-5-carbaldehyde, followed by the reaction with cyclopropyl isothiocyanate and phenylhydrazine to form the thiazolidinone ring. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
(2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential use in the treatment of various diseases, including myeloproliferative neoplasms (MPNs), which are a group of blood cancers that affect the production of blood cells. (2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of Janus kinases (JAKs), which are enzymes that play a role in the development and progression of MPNs.
Propiedades
Nombre del producto |
(2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C30H27N3O3S |
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
(5Z)-3-cyclopropyl-5-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H27N3O3S/c1-35-24-13-15-25(16-14-24)36-18-17-32-20-21(26-9-5-6-10-27(26)32)19-28-29(34)33(23-11-12-23)30(37-28)31-22-7-3-2-4-8-22/h2-10,13-16,19-20,23H,11-12,17-18H2,1H3/b28-19-,31-30? |
Clave InChI |
CGWATQUIIIYAST-VJLXJNPLSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=NC5=CC=CC=C5)S4)C6CC6 |
SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=NC5=CC=CC=C5)S4)C6CC6 |
SMILES canónico |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=NC5=CC=CC=C5)S4)C6CC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298152.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)

![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)
![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)